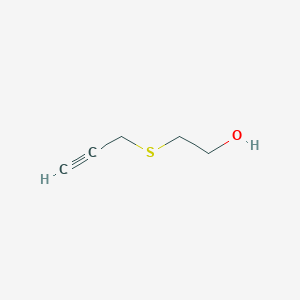

2-Prop-2-ynylsulfanylethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives

A highly convenient method has been developed for the synthesis of (prop-2-ynyloxy) benzene and its derivatives . Differently substituted phenol and aniline derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The compounds were synthesized in good yields (53–85%) .

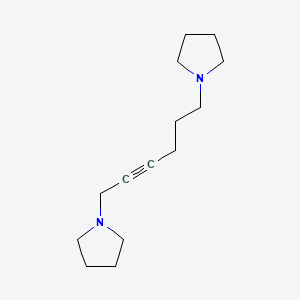

Annulation Reaction of Propargyl Sulfonium Compounds

A sequential [3 + 2] annulation of prop-2-ynylsulfonium salt and N-ylides was developed, leading to the formation of a series of pyrrolo[2,1-a]quinolines, pyrrolo[2,1-a]phthalazines and indolizines . The protocol featured the simultaneous one-pot formation of three new C–C bonds in moderate yields under mild conditions .

Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde

A suitable method for the synthesis of 2-(prop-2-ynyloxy) benzaldehyde was developed using three different aqueous micellar media . The targeted product ether is completely immiscible in water, but in combination with interface active surfactants it has been possible to produce the hydrophobic organic compound in water .

Mechanism of Action

Target of Action

It’s known that this compound is involved in various chemical reactions, suggesting that it may interact with a range of molecular targets .

Mode of Action

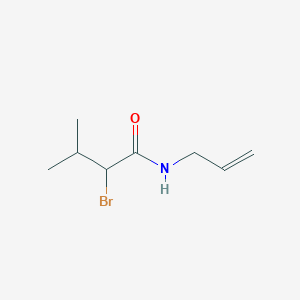

2-Prop-2-ynylsulfanylethanol participates in several chemical reactions. For instance, it’s involved in the reaction of prop-2-ynylsulfonium salts and sulfonyl-protected β-amino ketones, leading to the formation of epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles . It also participates in a sequential [3+2] annulation reaction with hydrazonyl chlorides, resulting in the synthesis of pyrazoles .

Biochemical Pathways

Its involvement in the synthesis of various compounds suggests that it may affect multiple biochemical pathways .

Result of Action

Its involvement in the synthesis of various compounds suggests that it may have diverse molecular and cellular effects .

properties

IUPAC Name |

2-prop-2-ynylsulfanylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8OS/c1-2-4-7-5-3-6/h1,6H,3-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBDZFWQHHBULY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10967615 |

Source

|

| Record name | 2-[(Prop-2-yn-1-yl)sulfanyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10967615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Prop-2-ynylsulfanylethanol | |

CAS RN |

5309-77-3 |

Source

|

| Record name | NSC76999 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(Prop-2-yn-1-yl)sulfanyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10967615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.